Lipophilicity Shift vs. Acetamide Analog: XLogP3 2.5 vs. 2.0
The target compound (free‑base form) exhibits a computed XLogP3 of 2.5 [1], whereas the direct acetamide analog N‑(4‑amino‑3‑(trifluoromethyl)phenyl)acetamide has an XLogP3 of 2.0 [2]. This 0.5‑unit difference corresponds to an approximately three‑fold higher predicted partition coefficient.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide (CAS 1579-89-1): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.5 (≈ 3× higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm as implemented in PubChem (release 2024‑2025). |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, a critical parameter when the building block is incorporated into larger drug-like scaffolds.
- [1] PubChem. N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide (free base). CID 16227553. https://pubchem.ncbi.nlm.nih.gov/compound/16227553 View Source
- [2] PubChem. N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide. CID 16227548. https://pubchem.ncbi.nlm.nih.gov/compound/16227548 View Source
